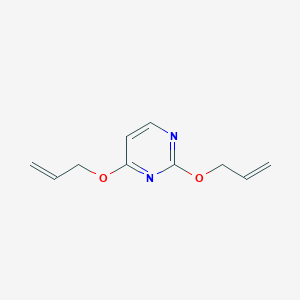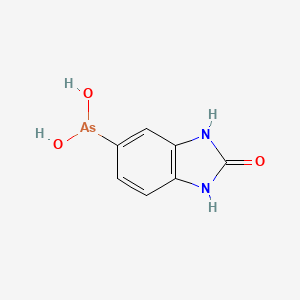
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid is a chemical compound with the molecular formula C₇H₇AsN₂O₃. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes an arsonous acid group, making it a subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid typically involves the reaction of benzimidazole derivatives with arsenic trioxide under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the arsonous acid group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. The process includes the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using techniques such as crystallization and filtration to achieve the required quality standards.
化学反应分析
Types of Reactions
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce arsenic trioxide derivatives. Substitution reactions can result in various substituted benzimidazole compounds.
科学研究应用
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid involves its interaction with specific molecular targets in biological systems. The arsonous acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications. The compound also affects molecular pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Benzimidazole: A parent compound with a similar structure but without the arsonous acid group.
Arsenic Trioxide: A related compound with different oxidation states of arsenic.
Substituted Benzimidazoles: Compounds with various functional groups attached to the benzimidazole ring.
Uniqueness
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid is unique due to the presence of the arsonous acid group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
5410-87-7 |
|---|---|
分子式 |
C7H7AsN2O3 |
分子量 |
242.06 g/mol |
IUPAC 名称 |
(2-oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid |
InChI |
InChI=1S/C7H7AsN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11) |
InChI 键 |
LLEAOWDOQYQMOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[As](O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


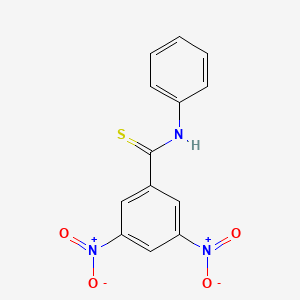
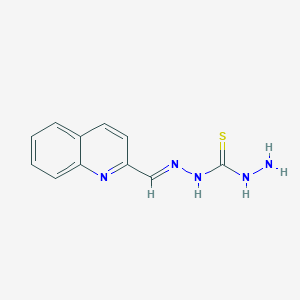
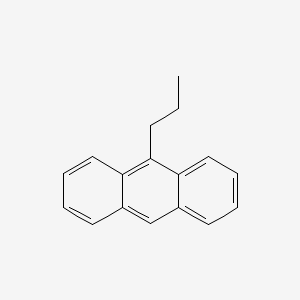

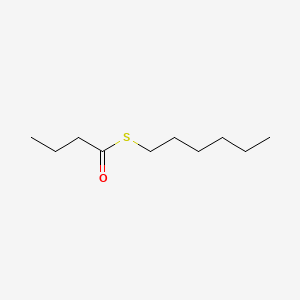

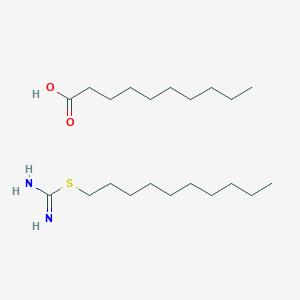

![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)


![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
